O-Cresyl glycidyl ether
Overview
Description
O-Cresyl glycidyl ether is an organic compound with the chemical formula C10H12O2. It is a colorless liquid with a fragrant smell and is known for its good solubility in alcohols, ketones, and ether solvents, but it is insoluble in water . This compound is primarily used to reduce the viscosity of epoxy resins, which are then utilized in coatings, sealants, adhesives, composites, and elastomers .
Scientific Research Applications
O-Cresyl glycidyl ether has a wide range of applications in scientific research:
Biology: Its role in the preparation of biocompatible materials makes it valuable in biomedical research.
Medicine: The compound is used in the development of drug delivery systems and medical devices due to its chemical stability and reactivity.
Mechanism of Action
Target of Action
O-Cresyl glycidyl ether (o-CGE) is a liquid aromatic organic chemical compound and chemically a glycidyl ether . It is primarily used to reduce the viscosity of epoxy resins . Therefore, its primary targets are epoxy resins.
Mode of Action
This compound interacts with epoxy resins by reducing their viscosity . This interaction is due to the glycidyl functionality of o-CGE . It acts as a monofunctional diluent, which in polymer science terms is a chain terminator .
Biochemical Pathways
It is known that the use of the diluent affects the mechanical properties and microstructure of epoxy resins .
Result of Action
The primary result of o-CGE’s action is the reduction of viscosity in epoxy resins . This makes the resins easier to work with and allows them to be used in a wider range of applications, including coatings, sealants, adhesives, composites, and elastomers .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
O-Cresyl glycidyl ether plays a significant role in biochemical reactions due to its glycidyl functionality. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to be a skin irritant and sensitizer, indicating its interaction with skin proteins and enzymes . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on proteins, leading to potential allergic reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It is known to cause irritation and sensitization in skin cells, leading to allergic dermatitis . The compound can influence cell function by interacting with cellular proteins and enzymes, potentially affecting cell signaling pathways, gene expression, and cellular metabolism . These interactions can lead to changes in cellular behavior and function, particularly in skin cells.
Molecular Mechanism
The molecular mechanism of this compound involves its glycidyl functionality, which allows it to form covalent bonds with nucleophilic sites on biomolecules . This can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. The compound’s ability to form covalent bonds with proteins can result in changes in gene expression and cellular function . Additionally, this compound can induce base-pair substitutions in bacteria, indicating its mutagenic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known to be stable under standard conditions but can degrade when exposed to strong oxidants, bases, acids, and amines . Long-term exposure to this compound can lead to repeated or prolonged skin sensitization and irritation . In vitro and in vivo studies have shown that the compound can cause local irritation and sensitization over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation and sensitization . At higher doses, it can lead to more severe toxic effects, including local irritation and potential mutagenicity . Studies have shown that the compound is not systemically genotoxic at doses up to 500 mg/kg body weight per day in mice .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is directly mutagenic and induces base-pair substitutions in bacteria . The mutagenic activity is significantly reduced by the addition of a metabolic activation system, indicating the involvement of metabolic enzymes in its detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by its interactions with cellular proteins and enzymes . These interactions can affect the compound’s distribution within different cellular compartments and tissues.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can impact the compound’s activity and function within the cell.
Preparation Methods
The preparation of O-Cresyl glycidyl ether typically involves a two-step process:
Synthesis of Chlorotoluene: Toluene reacts with ethyl chloride to produce chlorotoluene.
Formation of this compound: Chlorotoluene then reacts with sodium hydroxide to generate this compound.
In industrial settings, this process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
O-Cresyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where the glycidyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Comparison with Similar Compounds
O-Cresyl glycidyl ether is unique due to its specific structure and properties. Similar compounds include:
Butyl glycidyl ether: Known for its low viscosity and high efficiency in reducing the viscosity of epoxy resins, but it has a higher vapor pressure and potential for skin sensitivity.
Phenyl glycidyl ether: Another glycidyl ether used in similar applications but with different reactivity and solubility properties.
The uniqueness of this compound lies in its balance of reactivity, solubility, and lower toxicity compared to other glycidyl ethers.
Properties
IUPAC Name |
2-[(2-methylphenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-4-2-3-5-10(8)12-7-9-6-11-9/h2-5,9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUSXMDYOPXKKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Record name | O-CRESYL GLYCIDYL ETHER | |
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Record name | o-CRESYL GLYCIDYL ETHER | |
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DSSTOX Substance ID |
DTXSID8024862 | |
Record name | o-Cresyl glycidyl ether | |
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Molecular Weight |
164.20 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
O-cresyl glycidyl ether is a clear light yellow liquid. (NTP, 1992), Liquid; NKRA, Clear light yellow liquid; [CAMEO], COLOURLESS LIQUID. | |
Record name | O-CRESYL GLYCIDYL ETHER | |
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Record name | Oxirane, 2-[(2-methylphenoxy)methyl]- | |
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Boiling Point |
498 °F at 760 mmHg (NTP, 1992), at 0.533kPa: 109-111 °C | |
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Flash Point |
200 °F (NTP, 1992), 200 °F, 113 °C c.c. | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Solubility in water: none | |
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Density |
1.09 at 68 °F (NTP, 1992) - Denser than water; will sink, Relative density (water = 1): 1.08 | |
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Vapor Density |
Relative vapor density (air = 1): 5.7 | |
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CAS No. |
2210-79-9 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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